Methyl (3aR,6aR)-1-[(1R)-1-phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
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Overview
Description
(3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a complex organic compound with a unique structure that includes a hexahydropyrrolo[3,4-b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydropyrrolo[3,4-b]pyrrole core, followed by the introduction of the phenylethyl group and the carboxylate ester. Common reagents used in these reactions include strong bases, protecting groups, and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group or the carboxylate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the molecular targets.
Comparison with Similar Compounds
Similar Compounds
Steviol glycosides: These compounds have a similar structural complexity and are used as sweeteners.
Dichloroanilines: These compounds share some structural features and are used in the production of dyes and herbicides.
Uniqueness
(3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is unique due to its specific hexahydropyrrolo[3,4-b]pyrrole core and the presence of the phenylethyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
189349-27-7 |
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Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
methyl (3aR,6aR)-1-[(1R)-1-phenylethyl]-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-12(13-6-4-3-5-7-13)18-9-8-14-10-17(11-15(14)18)16(19)20-2/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14-,15+/m1/s1 |
InChI Key |
PDFMFMWUQFHSFA-YUELXQCFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@H]3[C@@H]2CN(C3)C(=O)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC3C2CN(C3)C(=O)OC |
Origin of Product |
United States |
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